

Application Notes and Protocols: 1-Tetradecanol for Thermo-Responsive Drug Delivery Systems

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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B15611098

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, a fatty alcohol, is a highly effective phase-change material (PCM) for developing temperature-sensitive drug delivery systems.^{[1][2]} Its melting point is between 38-39°C, which is just above the normal physiological body temperature, making it an excellent candidate for triggered drug release.^{[1][2]} Below this temperature, **1-tetradecanol** exists in a solid, hydrophobic state that effectively encapsulates therapeutic agents, preventing their premature release.^{[1][2]} When the temperature is increased to its melting point, it undergoes a solid-to-liquid phase transition, enabling the release of the embedded drug.^[1] This on-demand release mechanism provides precise control over drug administration, which can minimize systemic toxicity and enhance therapeutic efficacy.^[1]

These application notes provide a comprehensive overview of the principles, experimental protocols, and key data associated with the use of **1-tetradecanol** in creating thermo-responsive drug delivery platforms.

Principle of Operation

The core principle of **1-tetradecanol**-based drug delivery systems is its reversible solid-liquid phase transition.^[1]

- **Encapsulation (Below Melting Point):** The active pharmaceutical ingredient (API), often loaded into microparticles or nanoparticles, is dispersed within a solid matrix of **1-tetradecanol**. The solid **1-tetradecanol**'s hydrophobic nature prevents the aqueous environment from reaching the drug, thereby inhibiting its release.[1][2]
- **Triggered Release (At or Above Melting Point):** When the local temperature is raised to 38-39°C or higher, the **1-tetradecanol** matrix melts. This phase change exposes the encapsulated drug-loaded particles to the surrounding medium, leading to the release of their payload.[1] The kinetics of this release can be further controlled by the choice of the drug-carrying particle, such as gelatin, chitosan, or PLGA.[1][2]

Key Applications

- **On-Demand Local Drug Delivery:** These systems are ideal for applications where localized, triggered release is beneficial, such as in tumor therapy where external heating can be applied to the tumor site.[1]
- **Pulsatile Release Systems:** By cycling the temperature above and below the melting point of **1-tetradecanol**, a pulsatile drug release profile can be achieved.[1]
- **Dual-Stimuli Responsive Systems:** **1-Tetradecanol** can be combined with other materials to create systems that respond to multiple stimuli, such as temperature and near-infrared (NIR) light or redox conditions.[1] It has been used to fill the hollow interiors of gold nanocages in the fabrication of novel theranostic systems that have the unique feature of photoacoustic imaging.[3][4]

Data Presentation

Physicochemical Properties of 1-Tetradecanol

Property	Value	Reference
Molecular Formula	C ₁₄ H ₃₀ O	[1]
Molecular Weight	214.39 g/mol	[1]
Melting Point	38-39 °C	[1][2]
Boiling Point	289 °C	[1]
Solubility in Water	Insoluble	[1]

Thermo-Responsive Azoxystrobin Nanoparticle Formulation[5]

Parameter	Value
Mean Particle Size	162.1 nm
Polydispersity Index (PDI)	~0.2
Zeta Potential	+5.1 mV
Composition	
Azoxystrobin	5 g
Diethyl Phthalate (DEP)	10 mL
Tween 80	6 mL
1-Tetradecanol	2.5 g

In-Vitro Drug Release Comparison[6]

Formulation Type	Key Formulation Components	Drug	In-Vitro Release Conditions	Cumulative Release
1-Tetradecanol Niosome	Polyglyceryl-3-diisostearate, 1-Tetradecanol, Polysorbate-80 (1:2:1 molar ratio)	Zidovudine	Not specified	~20% in 18 hours
Cholesterol-Based Niosome	Tween 80, Cholesterol	Zidovudine	Phosphate Buffered Saline (PBS), pH 7.4, 37 ± 2°C, Dialysis Bag Method	88.72% in 12 hours

Experimental Protocols

Protocol 1: Fabrication of 1-Tetradecanol Beads with Encapsulated Drug-Loaded Particles

This protocol describes the fabrication of **1-tetradecanol** beads containing fluorescein isothiocyanate-dextran (FITC-dextran) as a model drug encapsulated in gelatin particles.[\[1\]](#)

Materials:

- **1-Tetradecanol**
- Gelatin
- FITC-dextran (model drug)
- Deionized water
- Homogenizer

- Fluidic device for generating uniform droplets

Procedure:

- Preparation of FITC-dextran-loaded Gelatin Particles:
 - Prepare an aqueous solution of gelatin and FITC-dextran.
 - Use an emulsification and solvent evaporation method to form gelatin colloidal particles (0.3-2 μm in size).[5]
 - Dry the resulting gelatin particles.
- Fabrication of **1-Tetradecanol** Beads:
 - Melt the **1-tetradecanol** by heating it to 45°C (above its melting point).
 - Disperse the dried FITC-dextran-loaded gelatin particles into the molten **1-tetradecanol**.
 - Use a fluidic device to generate uniform oil-in-water emulsion droplets, with the **1-tetradecanol**/gelatin particle mixture as the oil phase and an aqueous solution as the continuous phase.
 - Cool the emulsion to solidify the **1-tetradecanol** beads containing the gelatin particles.

Protocol 2: In-Vitro Thermo-Responsive Release Study

This protocol details the procedure to evaluate the temperature-triggered release of a model drug from the fabricated **1-tetradecanol** beads.[1]

Materials:

- **1-Tetradecanol** beads containing FITC-dextran-loaded gelatin particles
- Petri dish
- Deionized water
- Water bath or incubator capable of maintaining temperatures of 37°C and 39°C

- Fluorescence microscope or spectrophotometer

Procedure:

- Place the fabricated **1-tetradecanol** beads in a Petri dish containing deionized water at room temperature.
- For the control group, maintain the temperature at 37°C (below the melting point of **1-tetradecanol**).
- For the experimental group, increase the temperature to 39°C (at the melting point of **1-tetradecanol**).
- At predetermined time intervals, collect aliquots from the aqueous medium.
- Quantify the amount of released FITC-dextran using a fluorescence microscope or spectrophotometer.
- Observe that at 37°C, there is no significant release of FITC-dextran.^[2] At 39°C, the **1-tetradecanol** melts, allowing the gelatin microbeads to leach out and release the FITC-dextran.^{[2][5]} The release from gelatin microbeads is typically rapid, appearing as a step-function.^[2] In contrast, using chitosan or PLGA microbeads results in a more sustained release profile.^{[2][5]}

Protocol 3: Synthesis of Thermo-Responsive Nanoparticles using 1-Tetradecanol

This protocol outlines the synthesis of thermo-responsive azoxystrobin nanoparticles. The principles can be adapted for other active pharmaceutical ingredients.^[6]

Materials:

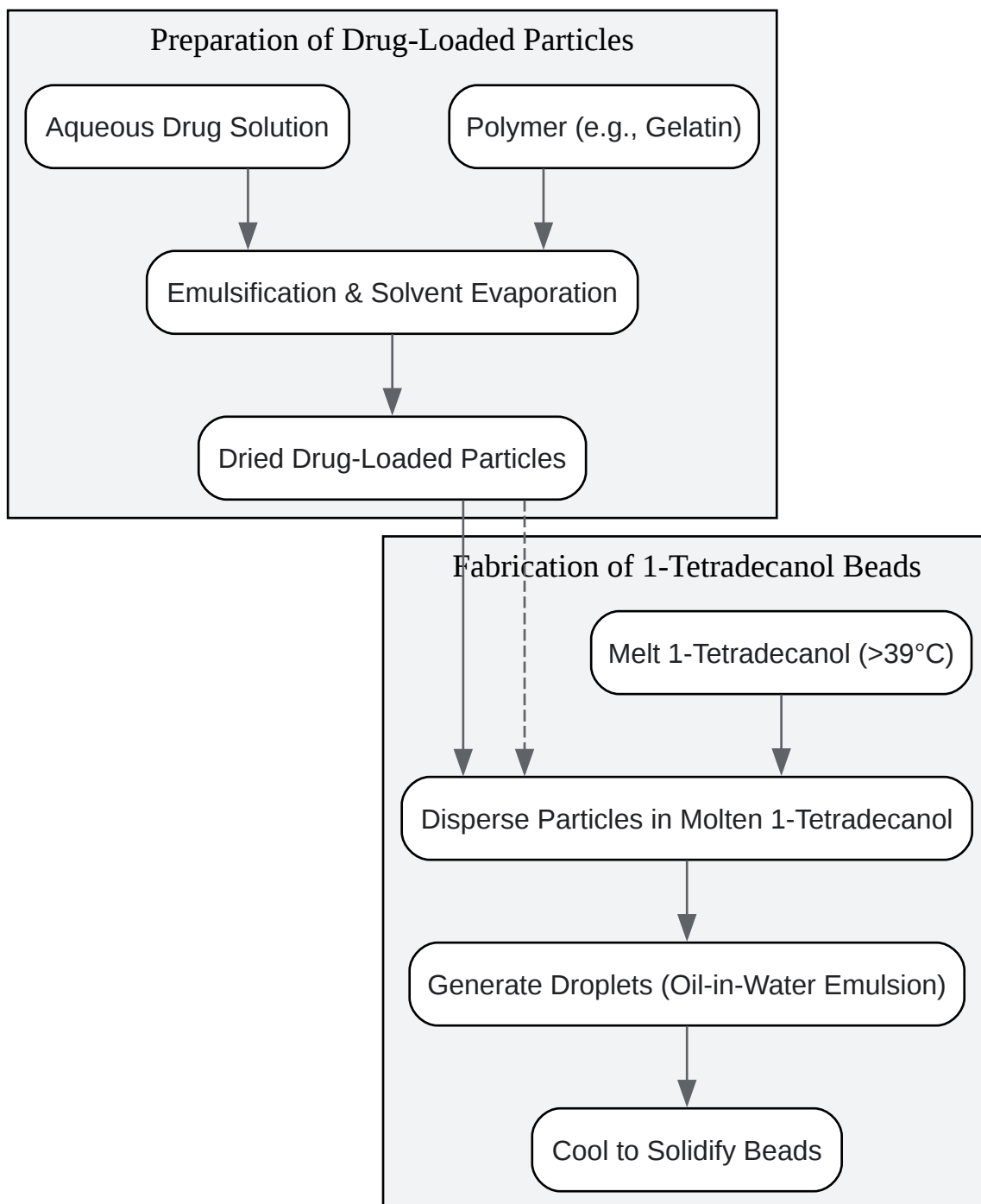
- Azoxystrobin (active ingredient)
- Diethyl Phthalate (DEP) (solvent)
- Tween 80 (surfactant)

- **1-Tetradecanol**
- Xanthan gum
- Deionized water
- Magnetic stirrer with heating
- Homogenizer

Procedure:

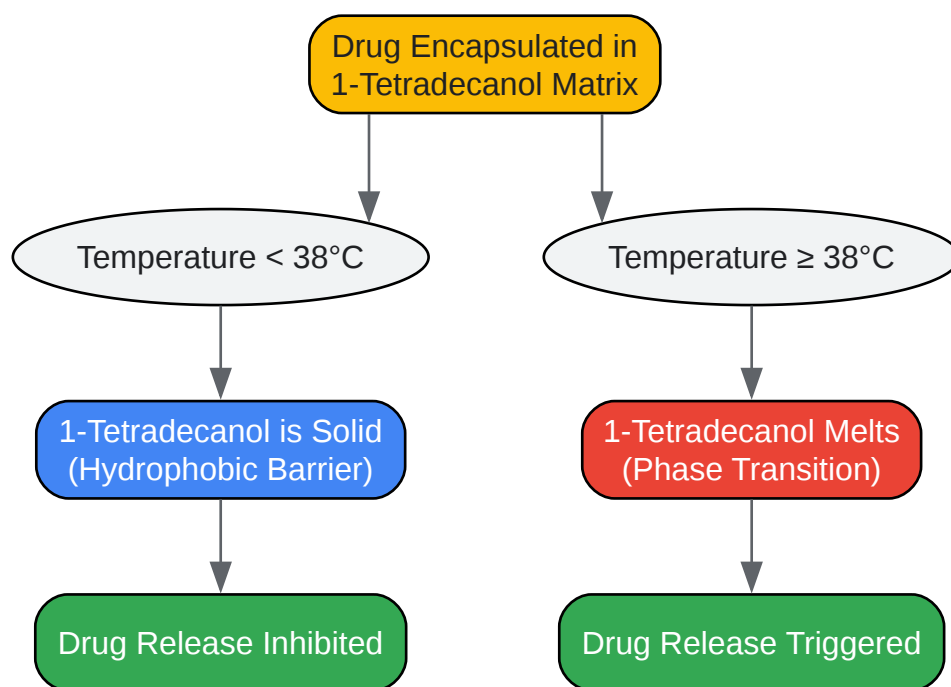
- Preparation of the Oil Phase:
 - In a beaker, combine 5 g of azoxystrobin and 10 mL of diethyl phthalate.
 - Heat the mixture to 75°C while stirring until the azoxystrobin is completely dissolved.
 - Add 2.5 g of **1-tetradecanol** and 6 mL of Tween 80 to the solution and maintain the temperature at 75°C.
- Preparation of the Aqueous Phase:
 - Prepare a 0.1% (w/v) xanthan gum solution by dissolving the appropriate amount in deionized water with gentle heating and stirring.
 - Allow the xanthan gum solution to cool to room temperature.
- Emulsification and Nanoparticle Formation:
 - Heat the prepared aqueous phase to 55°C.
 - While maintaining the temperature at 55°C, add the prepared oil phase to the aqueous phase.
 - Homogenize the mixture at high speed to form a nanoemulsion.
 - Allow the nanoemulsion to cool to room temperature to solidify the nanoparticles.

Visualizations



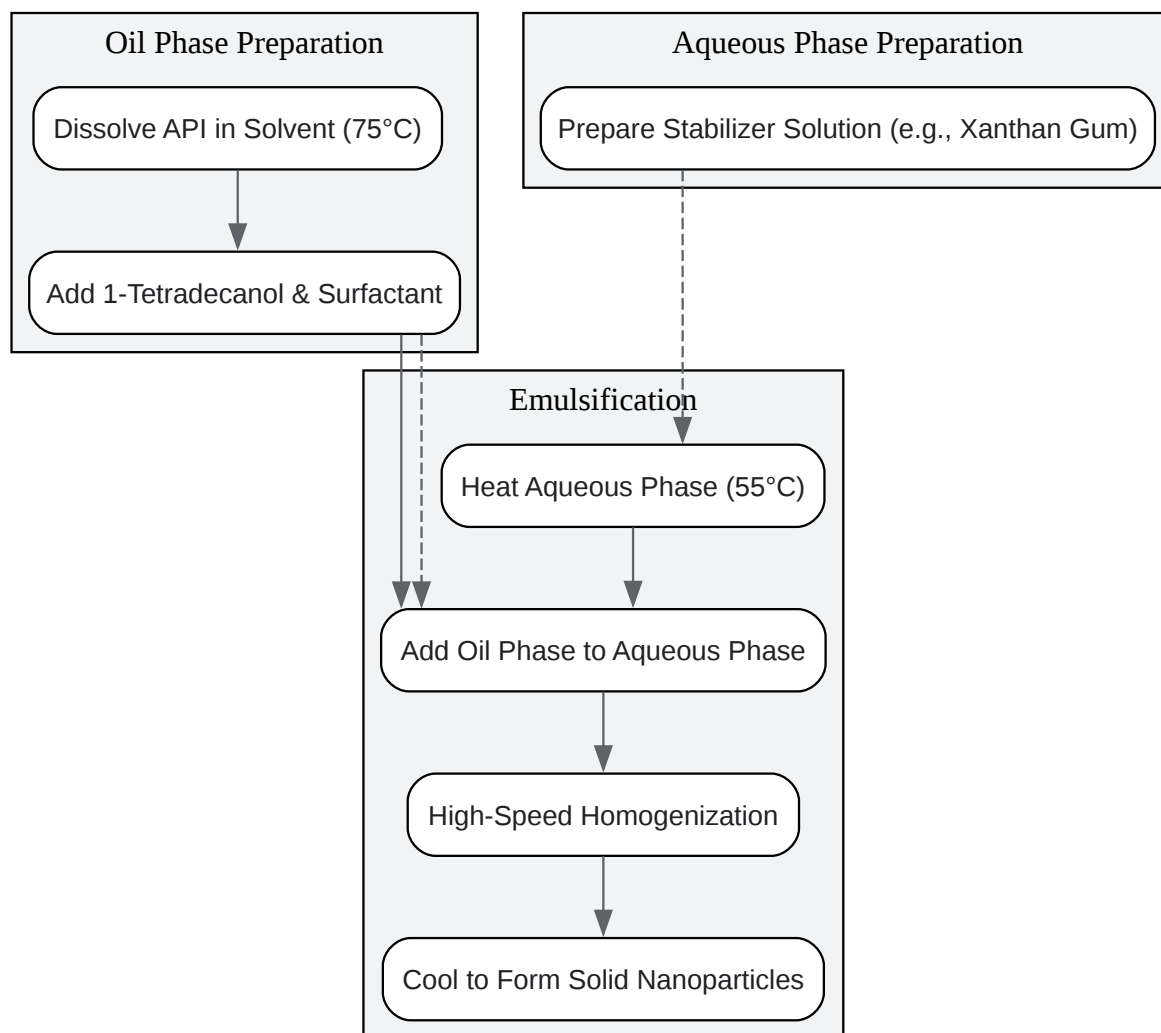
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Caption: Workflow for fabricating **1-tetradecanol** beads.



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Caption: Principle of thermo-responsive drug release.



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Caption: Workflow for nanoparticle synthesis.

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